

Part 1: Physicochemical Profile & Solubility Landscape[1]

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Compound of Interest

Compound Name: *N*-Butylpyridin-4-amine

CAS No.: 35215-28-2

Cat. No.: B2913290

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Compound Identity

- IUPAC Name: **N-butylpyridin-4-amine**[1]
- CAS Number: 35215-28-2[1][2][3][4][5]
- Molecular Formula: C₉H₁₄N₂[1][2][5][6]
- Molecular Weight: 150.22 g/mol [1][2][5]
- Structure: A pyridine ring substituted at the 4-position with a secondary butylamine group.[1]
- Key Functional Groups:
 - Pyridine Nitrogen:[1][2][7] Basic (pKa ~9.1 for 4-aminopyridine analogs), proton-acceptor. [1]
 - Secondary Amine: Hydrogen bond donor/acceptor.[1][8]
 - Butyl Chain: Hydrophobic tail, increasing solubility in non-polar organic solvents compared to the parent 4-aminopyridine.[1]

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and homologous series trends (e.g., 4-aminopyridine vs. 4-dimethylaminopyridine), the solubility behavior of **N-butylpyridin-4-amine** is categorized below.

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Protic Polar	Methanol, Ethanol, Isopropanol	High	Strong H-bonding interactions between solvent -OH and the pyridine/amine nitrogens.[1]
Aprotic Polar	DMSO, DMF, DMAc	Very High	Dipole-dipole interactions; excellent solvation of the polar aromatic core.[1]
Chlorinated	Dichloromethane (DCM), Chloroform	High	Favorable dispersion forces and weak H-bonding; standard extraction solvent for this class.[1]
Esters/Ketones	Ethyl Acetate, Acetone	Moderate to High	Good solubility; often used as the "good" solvent in recrystallization pairs.
Ethers	THF, MTBE	Moderate	Soluble, but less than in alcohols; useful for antisolvent addition.
Hydrocarbons	Hexanes, Heptane, Toluene	Low to Moderate	The butyl chain adds some lipophilicity, but the polar core limits solubility. Ideal antisolvents.
Water	Water (pH > 10)	Low	Neutral form is lipophilic.[1]
Acidic Water	0.1 M HCl, Aqueous Acids	High	Protonation of the pyridine nitrogen

forms a highly soluble pyridinium salt.

Part 2: Experimental Protocol for Solubility Determination

Since specific literature values are scarce, you must generate your own data for process validation. The following Laser Monitoring Dynamic Method is the industry standard for generating solubility curves (Solubility vs. Temperature).

Methodology: Laser Dynamic Monitoring

This method eliminates sampling errors associated with gravimetric analysis (e.g., filter clogging, temperature drops).

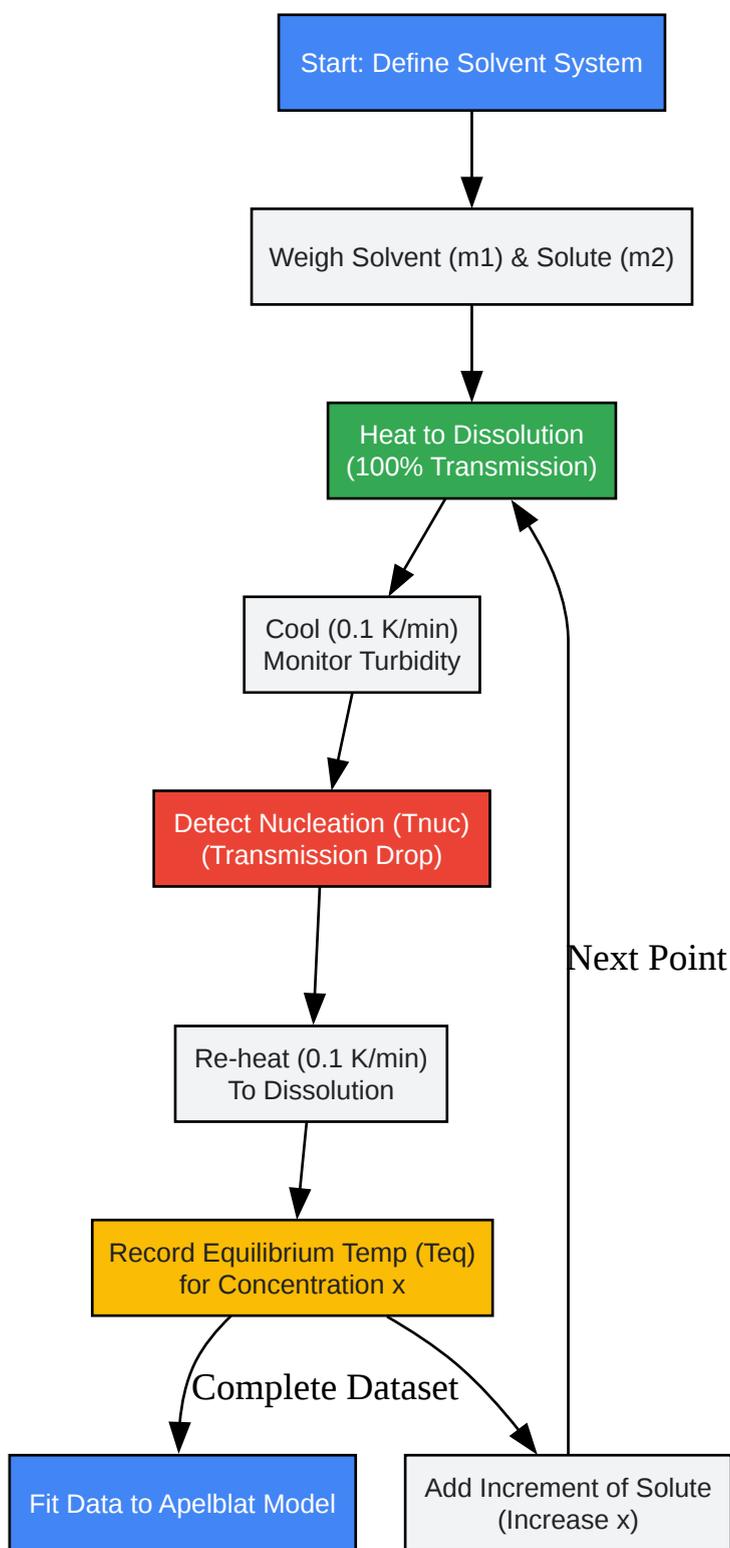
Equipment Required:

- Jacketed glass vessel (50–100 mL) with precision temperature control (± 0.05 K).[1]
- Mechanical stirrer (magnetic stirring can grind crystals, altering dissolution kinetics).
- Laser transmissometer or turbidity probe.[1]
- High-precision balance (± 0.0001 g).[1]

Protocol Steps:

- Preparation: Add a known mass of solvent () to the vessel.
- Solute Addition: Add a known mass of **N-butylpyridin-4-amine** () in excess of the expected solubility at the starting temperature.[1]
- Equilibration: Heat the mixture until fully dissolved (clear solution, max laser transmission).
- Cooling Scan: Lower the temperature at a slow, controlled rate (e.g., 0.1 K/min).

- Nucleation Point: Record the temperature () where laser transmission drops sharply (first crystal appearance). Note: This measures the Metastable Zone Width (MSZW).^[1]
- Heating Scan (Solubility): Re-heat at a slow rate (0.1 K/min).
- Dissolution Point: Record the temperature () where transmission returns to 100%. This corresponds to the saturation temperature for the concentration .
- Iteration: Add more solute to the same vessel and repeat steps 3–7 to generate the next point on the curve.



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Caption: Workflow for dynamic solubility determination using laser monitoring to determine saturation temperature (

).

Part 3: Thermodynamic Modeling & Data Correlation

Once experimental data points (

) are obtained, they must be correlated to thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This is the most accurate empirical model for aminopyridines in pure solvents.

- : Mole fraction solubility.[1][9]
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from regression.

- Interpretation: If

is negative and large, solubility is strongly temperature-dependent, indicating a high enthalpy of dissolution (

).[1]

van't Hoff Equation

Used to estimate thermodynamic properties (

).[9]

[1]

- Plot:

vs.

).[1]

- Slope:

).[1]

- Intercept:

.[\[1\]](#)

- Insight: For **N-butylpyridin-4-amine**, dissolution is expected to be endothermic (), meaning solubility increases with temperature.[\[1\]](#)

Part 4: Process Application - Recrystallization Design

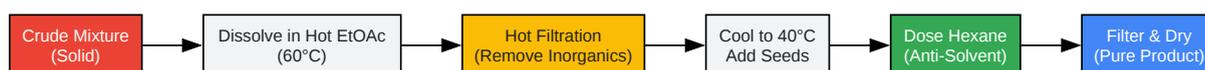
The solubility differential of **N-butylpyridin-4-amine** allows for purification via cooling crystallization or anti-solvent crystallization.[\[1\]](#)

Scenario: Purification of crude intermediate from synthesis.

- Solvent System: Ethyl Acetate (Solvent) + Hexane (Anti-solvent).[\[1\]](#)
- Rationale: The compound is moderately soluble in EtOAc but insoluble in Hexane.[\[1\]](#)

Process Flow:

- Dissolution: Dissolve crude solid in minimal hot EtOAc (approx. 60°C).
- Filtration: Hot filtration to remove inorganic salts (e.g., Pd catalyst residues, NaCl).
- Seeding: Cool to 40°C and add seed crystals of pure **N-butylpyridin-4-amine**.
- Anti-solvent Addition: Slowly dose Hexane to lower the solubility limit, forcing controlled precipitation.
- Isolation: Filter at 0–5°C to maximize yield.



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Caption: Optimized anti-solvent recrystallization process flow for **N-butylpyridin-4-amine** purification.[1]

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